Ethyl 1-(2,3-diphenylquinoxalin-6-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(2,3-diphenylquinoxalin-6-yl)piperidine-4-carboxylate is a complex organic compound characterized by its quinoxaline core structure, which is a fused benzene and pyrazine ring system. This compound is of interest due to its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the condensation of 1,2-diaminobenzene with 1,2-diketones in the presence of an acid catalyst.
Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Green Chemistry Approaches: Utilizing environmentally friendly reagents and solvents, such as bentonite clay K-10 and ethanol, can provide a more sustainable synthesis route.
Industrial Production Methods:
Batch Production: Large-scale synthesis often employs batch reactors where reactants are mixed and heated under controlled conditions.
Continuous Flow Synthesis: This method involves a continuous flow of reactants through a reactor, allowing for more efficient and scalable production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various quinoxaline derivatives with different oxidation states.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has shown potential as a bioactive compound with various biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of Ethyl 1-(2,3-diphenylquinoxalin-6-yl)piperidine-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Quinoxaline Derivatives: Other quinoxaline-based compounds with similar biological activities.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit various biological activities.
Properties
IUPAC Name |
ethyl 1-(2,3-diphenylquinoxalin-6-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2/c1-2-33-28(32)22-15-17-31(18-16-22)23-13-14-24-25(19-23)30-27(21-11-7-4-8-12-21)26(29-24)20-9-5-3-6-10-20/h3-14,19,22H,2,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLGRXAVTOAVIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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